Cas no 7639-68-1 (4,4,4-trifluoro-1-(naphthalen-1-yl)butane-1,3-dione)

4,4,4-Trifluoro-1-(naphthalen-1-yl)butane-1,3-dione is a fluorinated β-diketone compound characterized by its naphthyl substituent and trifluoromethyl group. This structure imparts unique electronic and steric properties, making it valuable as a ligand in coordination chemistry and a precursor in organofluorine synthesis. The trifluoromethyl group enhances thermal stability and lipophilicity, while the naphthyl moiety contributes to π-conjugation, facilitating applications in materials science and catalysis. Its chelating ability allows for the formation of stable metal complexes, useful in homogeneous catalysis and luminescent materials. The compound’s reactivity profile also supports its use in constructing fluorinated heterocycles, offering advantages in pharmaceutical and agrochemical research.
4,4,4-trifluoro-1-(naphthalen-1-yl)butane-1,3-dione structure
7639-68-1 structure
商品名:4,4,4-trifluoro-1-(naphthalen-1-yl)butane-1,3-dione
CAS番号:7639-68-1
MF:C14H9F3O2
メガワット:266.21500
MDL:MFCD00429745
CID:982640
PubChem ID:2771474

4,4,4-trifluoro-1-(naphthalen-1-yl)butane-1,3-dione 化学的及び物理的性質

名前と識別子

    • 4,4,4-trifluoro-1-(1-naphthyl)butane-1,3-dione
    • 4,4,4-TRIFLUORO-1-NAPHTHALEN-1-YL-BUTANE-1,3-DIONE
    • 1-naphthoyl-3,3,3-trifluoroacetone
    • 2-naphthoyltrifluoroacetone
    • 4,4,4-Trifluoro-1-(1-naphthalenyl)-1,3-butanedione
    • 4,4,4-trifluoro-1-(naphthalen-1-yl)butane-1,3-dione
    • DTXSID20997761
    • UYQMAGRFYJIJOQ-UHFFFAOYSA-N
    • EN300-228439
    • 4,4,4-trifluoro-1-naphthyl-1,3-butanedione
    • A923196
    • CS-0215209
    • 4,4,4-TRIFLUORO-1-(1-NAPHTHYL)-1,3-BUTANEDIONE
    • 4,4,4-trifluoro-1-naphthalen-1-ylbutane-1,3-dione
    • SCHEMBL710254
    • C78448
    • 7639-68-1
    • naphthoyltrifluoroacetone
    • AKOS000210408
    • STK312556
    • BBL038788
    • MDL: MFCD00429745
    • インチ: InChI=1S/C14H9F3O2/c15-14(16,17)13(19)8-12(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2
    • InChIKey: UYQMAGRFYJIJOQ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=C2C=CC=CC2=CC=C1)CC(C(F)(F)F)=O

計算された属性

  • せいみつぶんしりょう: 266.05500
  • どういたいしつりょう: 266.055
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 362
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.1A^2
  • 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

  • PSA: 34.14000
  • LogP: 3.54400

4,4,4-trifluoro-1-(naphthalen-1-yl)butane-1,3-dione セキュリティ情報

4,4,4-trifluoro-1-(naphthalen-1-yl)butane-1,3-dione 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

4,4,4-trifluoro-1-(naphthalen-1-yl)butane-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
026132-1g
4,4,4-Trifluoro-1-naphthalen-1-yl-butane-1,3-dione
7639-68-1
1g
£80.00 2022-03-01
Aaron
AR00G52Z-1g
4,4,4-trifluoro-1-(1-naphthyl)butane-1,3-dione
7639-68-1 97%
1g
$180.00 2025-01-24
1PlusChem
1P00G4UN-250mg
4,4,4-TRIFLUORO-1-(1-NAPHTHYL)BUTANE-1,3-DIONE
7639-68-1
250mg
$394.00 2025-02-27
Enamine
EN300-228439-10g
4,4,4-trifluoro-1-(naphthalen-1-yl)butane-1,3-dione
7639-68-1 95%
10g
$1625.0 2023-09-15
Aaron
AR00G52Z-500mg
4,4,4-trifluoro-1-(1-naphthyl)butane-1,3-dione
7639-68-1 97%
500mg
$121.00 2025-01-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1285879-100mg
4,4,4-trifluoro-1-(naphthalen-1-yl)butane-1,3-dione
7639-68-1 97%
100mg
¥3207.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1285879-500mg
4,4,4-trifluoro-1-(naphthalen-1-yl)butane-1,3-dione
7639-68-1 97%
500mg
¥6242.00 2024-07-28
A2B Chem LLC
AH51983-250mg
4,4,4-TRIFLUORO-1-(1-NAPHTHYL)BUTANE-1,3-DIONE
7639-68-1
250mg
$330.00 2023-12-30
Enamine
EN300-228439-0.1g
4,4,4-trifluoro-1-(naphthalen-1-yl)butane-1,3-dione
7639-68-1 95%
0.1g
$119.0 2024-06-20
Enamine
EN300-228439-0.5g
4,4,4-trifluoro-1-(naphthalen-1-yl)butane-1,3-dione
7639-68-1 95%
0.5g
$267.0 2024-06-20

4,4,4-trifluoro-1-(naphthalen-1-yl)butane-1,3-dione 関連文献

4,4,4-trifluoro-1-(naphthalen-1-yl)butane-1,3-dioneに関する追加情報

Comprehensive Analysis of 4,4,4-Trifluoro-1-(naphthalen-1-yl)butane-1,3-dione (CAS No. 7639-68-1)

4,4,4-Trifluoro-1-(naphthalen-1-yl)butane-1,3-dione (CAS No. 7639-68-1) is a fluorinated organic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This β-diketone derivative is characterized by the presence of a naphthalene ring and a trifluoromethyl group, which contribute to its distinct reactivity and stability. Researchers and industries are increasingly interested in this compound for its potential in pharmaceutical intermediates, material science, and organic synthesis.

The compound's molecular structure features a 1,3-diketone moiety bonded to a naphthalen-1-yl group, making it a valuable building block for chelation reactions and metal-organic frameworks (MOFs). Its fluorine atoms enhance its lipophilicity and metabolic stability, traits highly sought after in drug discovery. Recent studies highlight its role in developing fluorescent probes and advanced materials, aligning with the growing demand for sustainable chemistry solutions.

One of the most frequently searched questions about 4,4,4-trifluoro-1-(naphthalen-1-yl)butane-1,3-dione revolves around its synthetic routes. The compound is typically prepared via Claisen condensation between naphthalene-1-carbaldehyde and ethyl trifluoroacetate, followed by hydrolysis. This method is favored for its high yield and scalability, making it suitable for industrial applications. Another common query addresses its solubility—it is soluble in polar organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO), but insoluble in water.

In the context of green chemistry, 7639-68-1 has been explored as a catalyst precursor for cross-coupling reactions, reducing the need for toxic heavy metals. This aligns with the global shift toward eco-friendly synthesis and renewable feedstocks. Additionally, its photophysical properties make it a candidate for OLEDs and sensors, addressing the surge in demand for energy-efficient technologies.

Safety and handling precautions for 4,4,4-trifluoro-1-(naphthalen-1-yl)butane-1,3-dione are also a hot topic. While not classified as hazardous, standard laboratory safety measures—such as wearing gloves and eye protection—are recommended. Its thermal stability and storage conditions (e.g., keeping it in a cool, dry place under inert atmosphere) are frequently discussed in research forums.

From a commercial perspective, the compound's market availability and pricing trends are of interest to procurement specialists. Suppliers often highlight its high purity grades (>98%) for research and development purposes. The rise of custom synthesis services has further increased accessibility, catering to niche applications like agrochemicals and specialty polymers.

In summary, 4,4,4-trifluoro-1-(naphthalen-1-yl)butane-1,3-dione (CAS No. 7639-68-1) stands out as a multifaceted compound with applications spanning life sciences, materials engineering, and industrial chemistry. Its structural versatility and fluorine-enhanced properties position it as a key player in advancing cutting-edge technologies. As research continues, its role in innovative solutions is expected to expand, meeting the evolving needs of modern science.

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